

Head-to-head comparison of different Lamiaceae species for antiviral activity

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Compound of Interest

Compound Name: *Melissate*

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Lamiaceae Species: A Head-to-Head Comparison of Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

The Lamiaceae family, rich in aromatic and medicinal plants, has long been a focal point of ethnobotanical and pharmacological research. A growing body of evidence highlights the potent antiviral properties of various species within this family, offering promising avenues for the development of novel antiviral agents. This guide provides a head-to-head comparison of the antiviral activity of prominent Lamiaceae species, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of different Lamiaceae species has been evaluated against a range of viruses, with Herpes Simplex Virus (HSV) being a common target in many studies. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values from various in vitro studies, providing a quantitative basis for comparison.

Table 1: Antiviral Activity of Lamiaceae Aqueous Extracts against Herpes Simplex Virus (HSV)

Plant Species	Virus	IC50 (µg/mL)	Cell Line	Assay
Melissa officinalis (Lemon Balm)	HSV-1	0.20	RC-37	Plaque Reduction
HSV-2	0.25	RC-37	Plaque Reduction	
HSV-1 (ACV-resistant)	0.23	RC-37	Plaque Reduction	
Mentha x piperita (Peppermint)	HSV-1	0.78	RC-37	Plaque Reduction
HSV-2	0.82	RC-37	Plaque Reduction	
HSV-1 (ACV-resistant)	0.81	RC-37	Plaque Reduction	
Prunella vulgaris (Self-heal)	HSV-1	0.38	RC-37	Plaque Reduction
HSV-2	0.35	RC-37	Plaque Reduction	
HSV-1 (ACV-resistant)	0.37	RC-37	Plaque Reduction	
Rosmarinus officinalis (Rosemary)	HSV-1	0.55	RC-37	Plaque Reduction
HSV-2	0.64	RC-37	Plaque Reduction	
HSV-1 (ACV-resistant)	0.61	RC-37	Plaque Reduction	
Salvia officinalis (Sage)	HSV-1	0.45	RC-37	Plaque Reduction

HSV-2	0.49	RC-37	Plaque Reduction	Plaque Reduction
HSV-1 (ACV-resistant)	0.47	RC-37	Plaque Reduction	
Thymus vulgaris (Thyme)	HSV-1	0.69	RC-37	
HSV-2	0.73	RC-37	Plaque Reduction	
HSV-1 (ACV-resistant)	0.71	RC-37	Plaque Reduction	

Data sourced from a comparative study on aqueous extracts of Lamiaceae species.

Table 2: Antiviral Activity of Ocimum basilicum (Sweet Basil) Compounds

Compound	Virus	EC50 (mg/L)	Selectivity Index (SI)
Ursolic Acid	HSV-1	6.6	15.2
Adenovirus-8	4.2	23.8	6.2
Coxsackievirus B1	0.4	251.3	
Enterovirus 71	0.5	201	
Apigenin	HSV-2	9.7	
Adenovirus-3	11.1	5.4	10.5
Hepatitis B (HBsAg)	7.1	2.3	
Hepatitis B (HBeAg)	12.8	1.3	
Linalool	Adenovirus-11	16.9	10.5

Data from a study on extracts and purified components of Ocimum basilicum.

Table 3: Antiviral Activity of Lamiaceae Essential Oils against SARS-CoV-2

Plant Species / Compound	IC50
Mentha x villosa essential oil	127.00 ± 4.63 ppm
Carvone	80.23 ± 6.07 µM
Carvacrol	86.55 ± 12.73 µM

Data from a study on the in vitro antiviral activity of selected Lamiaceae essential oils and their monoterpenes against SARS-CoV-2.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antiviral activity of Lamiaceae species.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus.

a. Cell Culture and Virus Propagation:

- RC-37 cells (a monkey kidney cell line) are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
- Herpes Simplex Virus type 1 (HSV-1), type 2 (HSV-2), and acyclovir-resistant strains are propagated in RC-37 cells. Viral titers are determined by a plaque assay.

b. Cytotoxicity Assay:

- Prior to antiviral testing, the maximum non-cytotoxic concentration (MNCC) of the plant extracts is determined.
- Confluent cell monolayers in 96-well plates are treated with serial dilutions of the extracts for 72 hours.

- Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The MNCC is defined as the highest concentration of the extract that does not reduce cell viability.

c. Antiviral Assay:

- RC-37 cells are seeded in 24-well plates and grown to confluence.
- The virus is diluted to a concentration that yields approximately 100 plaque-forming units (PFU) per well.
- In a pre-incubation setup to assess virucidal activity, the virus suspension is mixed with various concentrations of the plant extract for a defined period (e.g., 2 hours) before infection.
- The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the pre-incubated virus-extract mixture.
- After an adsorption period of 1-2 hours at 37°C, the inoculum is removed, and the cells are overlaid with a medium containing 1.5% methylcellulose and the respective extract concentrations.
- The plates are incubated for 2-3 days at 37°C in a 5% CO₂ atmosphere.
- The overlay medium is removed, and the cells are fixed and stained with a crystal violet solution.
- Viral plaques are counted, and the percentage of plaque inhibition relative to the virus control (no extract) is calculated. The IC₅₀ value is determined as the extract concentration that inhibits plaque formation by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to screen for antiviral activity by observing the ability of a compound to prevent the virus-induced damage to cells.

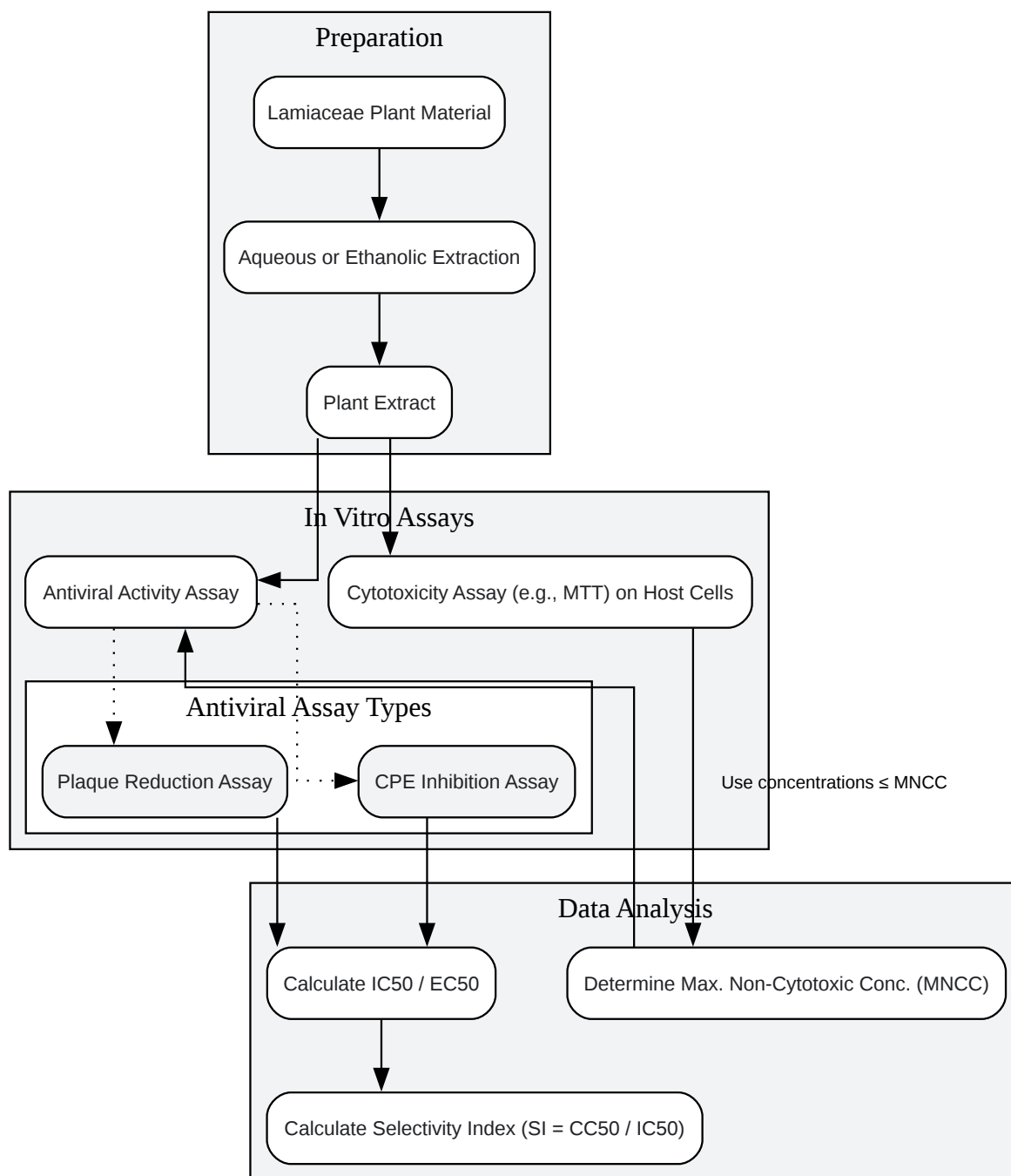
a. Cell and Virus Preparation:

- Vero cells (another monkey kidney cell line) are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
- HSV-2 is propagated in Vero cells.

b. Assay Procedure:

- Vero cells are seeded in 96-well plates.
- When confluent, the cells are infected with a viral suspension (e.g., 100 TCID₅₀).
- After a 1-hour adsorption period, the virus is removed, and the cells are washed.
- Serial dilutions of the plant extract in maintenance medium (2% FBS) are added to the wells.
- The plates are incubated for 48-72 hours at 37°C.
- The cells are observed daily under a microscope for the appearance of CPE.
- The antiviral activity is expressed as the percentage of inhibition of CPE. The EC₅₀ is the concentration of the extract that protects 50% of the cells from virus-induced destruction.

Experimental Workflow Diagram



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Caption: General experimental workflow for screening the antiviral activity of Lamiaceae extracts.

Mode of Antiviral Action and Signaling Pathways

The antiviral mechanisms of Lamiaceae species are multifaceted, often involving direct interaction with viral particles or interference with host-cell signaling pathways crucial for viral replication.

Many aqueous extracts from the Lamiaceae family, including those from *Melissa officinalis*, *Mentha x piperita*, and *Salvia officinalis*, have been shown to exert their antiviral effect on free HSV particles, likely by preventing their attachment to host cells. In contrast, a hydroalcoholic extract of *Melissa officinalis* was found to act at a stage subsequent to viral penetration into the host cell.

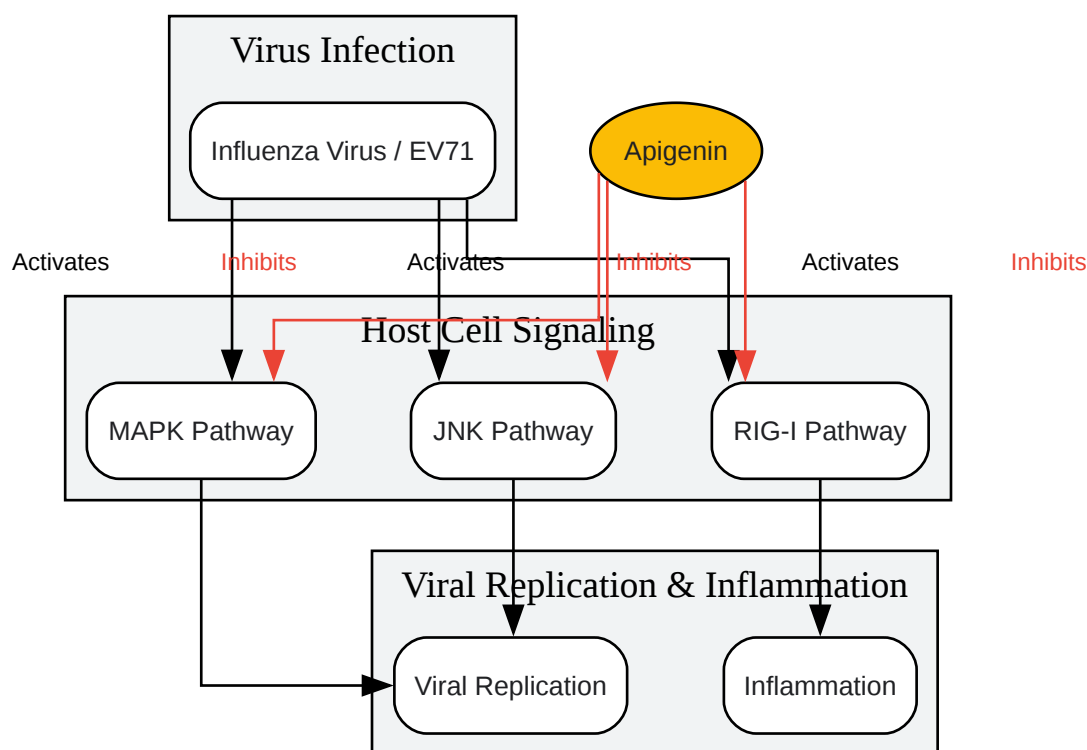
Several bioactive compounds within these plants have been identified to modulate specific cellular signaling pathways:

- **Apigenin:** This flavonoid, found in species like *Ocimum basilicum*, has been shown to inhibit influenza virus replication by suppressing the MAPK and RIG-I signaling pathways, which are typically activated by the virus to facilitate its multiplication. Against enterovirus 71, apigenin inhibits viral replication by modulating the cellular JNK pathway.
- **Rosmarinic Acid:** A prominent phenolic compound in many Lamiaceae species, rosmarinic acid has demonstrated the ability to suppress Chikungunya virus infection by modulating the IL-17 signaling pathway. It has also been found to inhibit Pseudorabies Virus (PRV) by activating the cGAS-STING signaling pathway, which is involved in the innate immune response to viral DNA.
- **Carvacrol:** This monoterpenoid phenol, abundant in oregano and thyme, exhibits anti-HSV-2 activity by inhibiting the RIP3-mediated programmed cell necrosis pathway and reversing the decrease in protein ubiquitination caused by the viral infection.
- **Ursolic Acid:** Found in *Ocimum basilicum*, ursolic acid's antiviral action is linked to the inhibition of key signaling pathways like MAPK and mTOR. It may also exert its effects by regulating the PI3K/Akt signaling pathway.

- Linalool: This terpene alcohol, present in many Lamiaceae essential oils, has been shown to induce resistance against Tobacco Mosaic Virus in plants by activating a salicylic acid-mediated immune response.

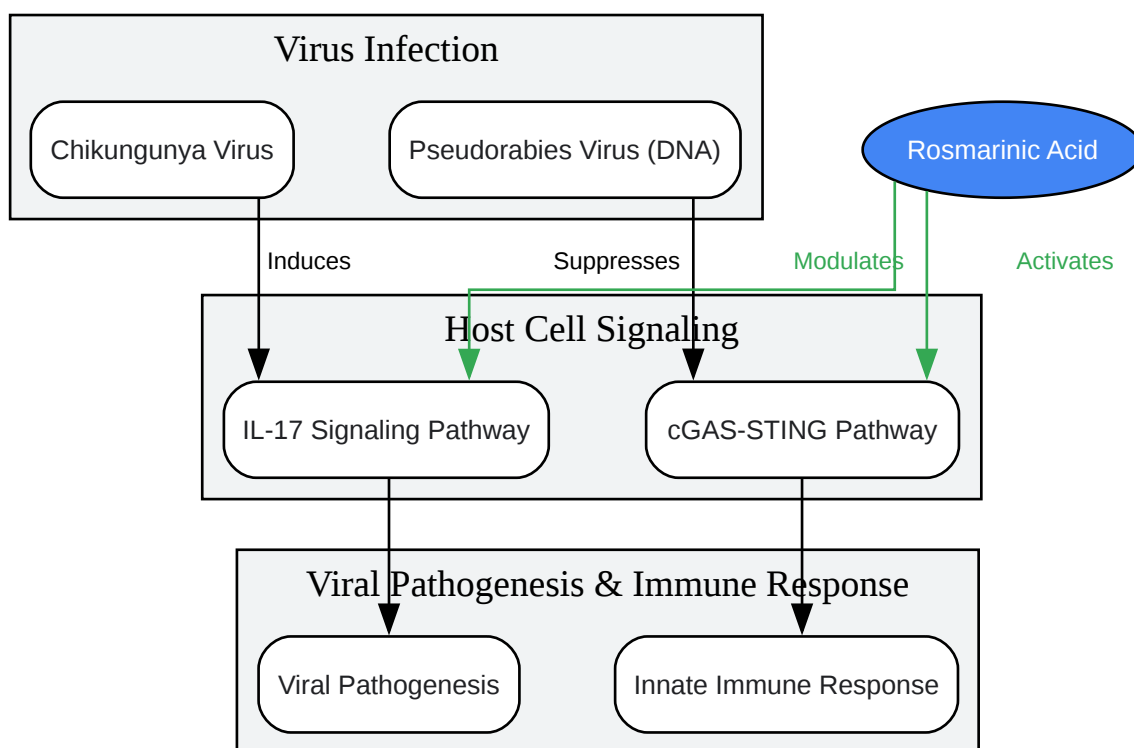
Signaling Pathway Diagrams

The following diagrams illustrate the putative antiviral mechanisms of action for key Lamiaceae compounds by depicting their interaction with cellular signaling pathways.



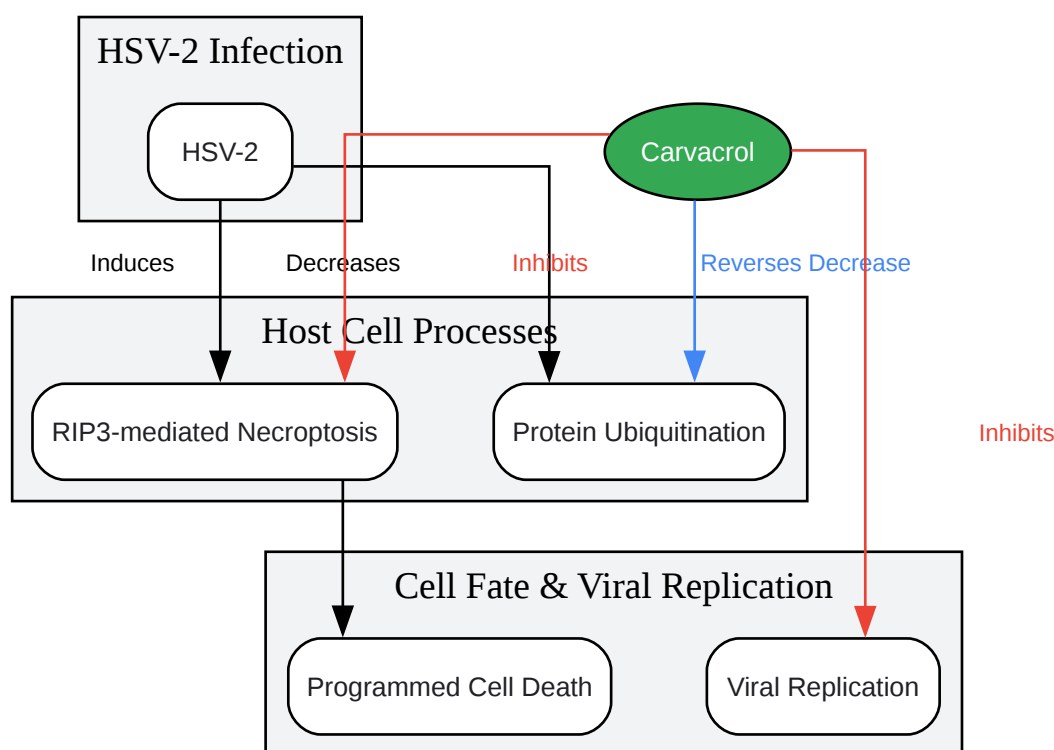
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Caption: Apigenin's inhibition of pro-viral signaling pathways.



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Caption: Rosmarinic acid's modulation of antiviral signaling pathways.



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Caption: Carvacrol's interference with HSV-2-induced cellular processes.

Conclusion

The Lamiaceae family presents a rich source of plant species with significant antiviral potential. Comparative analysis of their in vitro efficacy reveals that species such as *Melissa officinalis* and *Prunella vulgaris* exhibit particularly potent anti-herpetic activity. Furthermore, isolated compounds like ursolic acid from *Ocimum basilicum* and the monoterpenes carvone and carvacrol show broad-spectrum antiviral effects against various RNA and DNA viruses. The mechanisms of action are diverse, ranging from direct virucidal effects to the modulation of complex host cell signaling pathways. This guide provides a foundational overview for researchers and drug development professionals, highlighting the most promising species and compounds for further investigation in the quest for novel antiviral therapies. The detailed experimental protocols and workflow diagrams offer a practical framework for the continued exploration of the antiviral properties of the Lamiaceae family.

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